N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
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Overview
Description
N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex organic compound that features multiple functional groups, including a pyrazole ring, a triazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide typically involves multi-step organic synthesis. Each step may require specific reagents, catalysts, and conditions such as temperature and pH control. For instance, the formation of the pyrazole ring might involve cyclization reactions, while the triazole ring could be synthesized via azide-alkyne cycloaddition.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a phenol, while reduction of the carbonyl group could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. The presence of the pyrazole and triazole rings suggests it could have bioactive properties, such as anti-inflammatory or antimicrobial activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide: shares similarities with other compounds containing pyrazole and triazole rings, such as certain pharmaceutical agents and agrochemicals.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features, which may confer unique properties and applications not found in other similar compounds.
Properties
Molecular Formula |
C31H32N6O3S |
---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
InChI |
InChI=1S/C31H32N6O3S/c1-20-8-10-23(11-9-20)27-17-26(22-12-14-25(40-4)15-13-22)35-37(27)29(38)19-41-31-34-33-28(36(31)3)18-32-30(39)24-7-5-6-21(2)16-24/h5-16,27H,17-19H2,1-4H3,(H,32,39) |
InChI Key |
FQTIAFUKEQCMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)C4=CC=CC(=C4)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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